Pyridine, 1,2,3,6-tetrahydro-1-(N,N-diethylglycyl)-4-phenyl-2,2,6,6-tetramethyl-
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Overview
Description
1,2,3,6-Tetrahydro-1-(N,N-diethylglycyl)-4-phenyl-2,2,6,6-tetramethylpyridine is a complex organic compound with a unique structure that includes a pyridine ring, phenyl group, and multiple methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,6-Tetrahydro-1-(N,N-diethylglycyl)-4-phenyl-2,2,6,6-tetramethylpyridine typically involves multiple steps, including the formation of the pyridine ring and the introduction of the N,N-diethylglycyl and phenyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1,2,3,6-Tetrahydro-1-(N,N-diethylglycyl)-4-phenyl-2,2,6,6-tetramethylpyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
1,2,3,6-Tetrahydro-1-(N,N-diethylglycyl)-4-phenyl-2,2,6,6-tetramethylpyridine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, such as its ability to modulate specific biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2,3,6-Tetrahydro-1-(N,N-diethylglycyl)-4-phenyl-2,2,6,6-tetramethylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,2,3,6-Tetrahydro-1-(N,N-diethylglycyl)-4-phenyl-2,2,6,6-tetramethylpyridine include other pyridine derivatives with similar structural features, such as:
- 1,2,3,6-Tetrahydro-4-phenyl-2,2,6,6-tetramethylpyridine
- 1,2,3,6-Tetrahydro-1-(N,N-diethylglycyl)-2,2,6,6-tetramethylpyridine
Uniqueness
The uniqueness of 1,2,3,6-Tetrahydro-1-(N,N-diethylglycyl)-4-phenyl-2,2,6,6-tetramethylpyridine lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
53725-52-3 |
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Molecular Formula |
C21H32N2O |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
2-(diethylamino)-1-(2,2,6,6-tetramethyl-4-phenyl-3H-pyridin-1-yl)ethanone |
InChI |
InChI=1S/C21H32N2O/c1-7-22(8-2)16-19(24)23-20(3,4)14-18(15-21(23,5)6)17-12-10-9-11-13-17/h9-14H,7-8,15-16H2,1-6H3 |
InChI Key |
DTTVBSRGHJKBOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(=O)N1C(CC(=CC1(C)C)C2=CC=CC=C2)(C)C |
Origin of Product |
United States |
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